3-nitrobenzaldehyde N-phenylthiosemicarbazone
Overview
Description
3-Nitrobenzaldehyde N-phenylthiosemicarbazone is a compound that belongs to the family of thiosemicarbazones. It is characterized by the presence of a benzaldehyde moiety attached to a thiosemicarbazone group, which contains a nitrogen-nitrogen double bond and a sulfur atom. This compound has garnered interest due to its versatile nature in forming coordination complexes with various metals, making it valuable in fields such as coordination chemistry, medicinal chemistry, catalysis, and material science .
Preparation Methods
The synthesis of 3-nitrobenzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 3-nitrobenzaldehyde with N-phenylthiosemicarbazide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization. The chemical structure of the synthesized compound is confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and CHN-analysis .
Chemical Reactions Analysis
3-Nitrobenzaldehyde N-phenylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 3-aminobenzaldehyde derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
3-Nitrobenzaldehyde N-phenylthiosemicarbazone has a wide range of scientific research applications:
Coordination Chemistry: It forms coordination complexes with various metals, which are studied for their structural and functional properties.
Medicinal Chemistry: The compound exhibits bioactive properties and is investigated for its potential therapeutic applications, including as anticancer and antimicrobial agents.
Catalysis: It serves as a ligand in catalytic processes, enhancing the efficiency and selectivity of various chemical reactions.
Material Science: The compound contributes to the development of novel materials with tailored functionalities, such as corrosion inhibitors for metallic surfaces
Mechanism of Action
The mechanism of action of 3-nitrobenzaldehyde N-phenylthiosemicarbazone involves its ability to form coordination complexes with metal ions. The nitrogen and sulfur atoms in the thiosemicarbazone group serve as potential coordination sites, allowing the compound to interact with metal ions and form stable complexes. These complexes exhibit bioactive properties, such as inhibiting the activity of enzymes like xanthine oxidase, which is involved in the production of uric acid .
Comparison with Similar Compounds
3-Nitrobenzaldehyde N-phenylthiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
4-Nitrobenzaldehyde N-phenylthiosemicarbazone: Similar in structure but with the nitro group at the para position.
3-Nitrobenzaldehyde N-(4-methoxyphenyl)thiosemicarbazone: Contains a methoxy group on the phenyl ring, which can influence its reactivity and bioactivity.
2-Nitrobenzaldehyde N-phenylthiosemicarbazone:
Properties
IUPAC Name |
1-[(E)-(3-nitrophenyl)methylideneamino]-3-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-18(20)13-8-4-5-11(9-13)10-15-17-14(21)16-12-6-2-1-3-7-12/h1-10H,(H2,16,17,21)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNHSXYBMVDRNL-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35559-25-2 | |
Record name | NSC213886 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-NITROBENZYLIDENE)-4-PHENYL-3-THIOSEMICARBAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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